molecular formula C10H21ClN2O3 B2662651 4-Morpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- CAS No. 1820580-71-9

4-Morpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-

Cat. No. B2662651
CAS RN: 1820580-71-9
M. Wt: 252.74
InChI Key: HJYMDZCABLMKRN-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Morpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-” is a chemical substance with the CAS number 1820580-71-9 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

This compound has various physical and chemical properties that can be determined experimentally. Some of these properties include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Enantiopure Synthesis Applications

Researchers have developed methods for synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating the compound's compatibility with solid-phase peptide synthesis. This synthesis allows for its application in peptidomimetic chemistry on the solid phase, highlighting its utility in creating peptide-like structures for various scientific studies (Sladojevich, Trabocchi, & Guarna, 2007).

Chemical Interaction and Adduct Formation

The interaction of morpholinosulfur trifluoride (MOST) with certain esters has been studied, leading to the formation of adducts of (morpholino)(phenyl)carbene with PF5, which are of interest for their potential applications in developing new chemical reactions and materials (Guzyr et al., 2013).

Antihypoxic Activity

Compounds incorporating morpholine structures, such as 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride, have been synthesized and screened for antihypoxic effects. Some of these compounds demonstrated high antihypoxic effects, indicating their potential for further pharmacological testing as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Synthesis of Optically Active Compounds

The synthesis of optically active compounds, such as 2,5-morpholinediones from α-amino acids and α-hydroxy esters, has been explored. These compounds serve as precursors for the preparation of poly(depsipeptides) and copolymers, illustrating the morpholine derivatives' role in advanced materials science (Joerres, Keul, & Höcker, 1998).

Antimicrobial Properties

Novel monoammonium salts containing morpholino groups have been synthesized and studied for their antimicrobial activities. These studies reveal that certain salts exhibit marked antibacterial activity against both Gram-positive and Gram-negative microorganisms, highlighting their potential for therapeutic applications (Manukyan et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound are crucial for its handling and storage. These details are typically provided in the material safety data sheet (MSDS) of the compound. Unfortunately, the specific safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYMDZCABLMKRN-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-2-aminomethylmorpholine hydrochloride

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